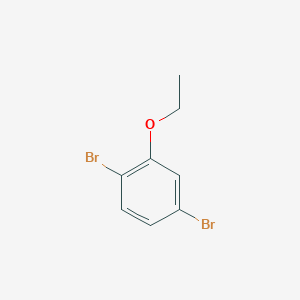

1,4-Dibromo-2-ethoxy-benzene

Description

Significance of Substituted Benzene (B151609) Derivatives in Contemporary Organic Synthesis

Substituted benzene derivatives are a cornerstone of modern organic chemistry, serving as fundamental building blocks in the synthesis of a vast array of complex molecules. fiveable.menumberanalytics.com The benzene ring's inherent stability, combined with the diverse functionalities that can be introduced as substituents, makes these compounds exceptionally versatile. fiveable.me The nature and position of these substituents profoundly influence the reactivity of the aromatic ring, enabling chemists to strategically design and execute complex synthetic routes. msu.edu

In electrophilic aromatic substitution, a key reaction for modifying benzene rings, substituents can either activate or deactivate the ring towards further substitution and direct incoming electrophiles to specific positions (ortho, meta, or para). msu.edu For instance, electron-donating groups like alkoxy or alkyl groups activate the ring and typically direct incoming groups to the ortho and para positions, while electron-withdrawing groups tend to deactivate the ring and direct to the meta position. msu.edu This directing effect is crucial for the controlled, stepwise construction of polysubstituted aromatic compounds. openstax.org

The applications of these derivatives are widespread, spanning pharmaceuticals, materials science, and agrochemicals. fiveable.menumberanalytics.commdpi.com Many pharmaceutical drugs, for example, incorporate a substituted benzene ring as a core structural motif. numberanalytics.com Furthermore, halogenated benzene derivatives are particularly valuable intermediates, as the halogen atoms can be readily replaced or used to facilitate cross-coupling reactions (like Suzuki, Heck, and Sonogashira reactions), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This capability is instrumental in assembling the complex architectures of modern materials and bioactive molecules.

Overview of 1,4-Dibromo-2-ethoxy-benzene within the Context of Polyhalogenated Aromatic Ethers

This compound belongs to the class of polyhalogenated aromatic ethers. This classification stems from its molecular structure, which features a benzene ring substituted with multiple halogen atoms (in this case, two bromine atoms) and an ether group (an ethoxy group). bldpharm.comsigmaaldrich.com Polyhalogenated aromatic compounds are a broad category of chemicals that include substances known for their chemical stability and, in some cases, their role as flame retardants or environmental pollutants. smolecule.comwikipedia.org

Within this broad class, this compound is a specifically substituted isomer. The "1,4-dibromo" designation indicates that two bromine atoms are attached to the benzene ring at positions opposite to each other, while the "2-ethoxy" indicates that an ethoxy group (-OCH2CH3) is located on the carbon atom adjacent to one of the bromine atoms. sigmaaldrich.com This specific arrangement of substituents dictates its chemical properties and reactivity in synthetic applications. Unlike some polybrominated diphenyl ethers (PBDEs) used as flame retardants, which consist of two aromatic rings linked by an oxygen atom, this compound has a single aromatic ring. wikipedia.org Its primary role in a research context is as a synthetic intermediate or a building block for creating more complex organic structures. chemshuttle.com

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1208077-63-7 | bldpharm.comfluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C8H8Br2O | bldpharm.com |

| Molecular Weight | 279.96 g/mol | bldpharm.com |

| IUPAC Name | 1,4-dibromo-2-ethoxybenzene | sigmaaldrich.comfluorochem.co.uk |

| Canonical SMILES | CCOc1cc(Br)ccc1Br | fluorochem.co.uk |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | WFYFWORNQQUPTI-UHFFFAOYSA-N | sigmaaldrich.com |

Scope and Research Objectives for this compound Academic Inquiry

The primary focus of academic and industrial research involving this compound is its utilization as a versatile intermediate in organic synthesis. The presence of two bromine atoms and an ethoxy group on the benzene ring provides multiple reactive sites, allowing for a range of chemical transformations.

The key research objectives for this compound can be detailed as follows:

Development of Novel Synthetic Methodologies: Researchers investigate the reactivity of the carbon-bromine bonds in this compound. A major objective is to explore its participation in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental for creating new carbon-carbon or carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular frameworks from this relatively simple starting material. The differential reactivity of the two bromine atoms, influenced by the adjacent ethoxy group, is also a subject of study for achieving regioselective functionalization.

Synthesis of Complex Target Molecules: A significant objective is to use this compound as a key building block in the multi-step synthesis of high-value compounds. For instance, related structures like 1,4-Dibromo-2-(4-ethoxybenzyl)benzene serve as intermediates in the synthesis of pharmaceuticals such as Dapagliflozin. synthinkchemicals.com Academic inquiry often focuses on designing efficient pathways to new pharmaceutical candidates, functional materials, or agrochemicals, where the dibromo-ethoxy-benzene core is a crucial component of the final molecular architecture.

Exploration of Reaction Mechanisms: Understanding the precise mechanisms by which this compound undergoes transformation is a fundamental research goal. This includes studying the influence of the ethoxy group on the reactivity and regioselectivity of substitution reactions at the aromatic ring. Detailed mechanistic studies help in optimizing reaction conditions (catalysts, solvents, temperature) to improve yields and minimize byproducts, making synthetic processes more efficient and scalable.

The table below summarizes key research findings related to the application of similar dibrominated benzene derivatives in synthesis.

| Research Area | Finding | Implication for this compound |

| Cross-Coupling Reactions | Dibromobenzene derivatives readily undergo metal-catalyzed coupling reactions (e.g., Suzuki, Heck) to form C-C bonds. mdpi.com | The two bromine atoms provide handles for sequential or double coupling reactions to build complex aryl structures. |

| Regioselectivity | Substituents on a benzene ring direct the position of subsequent reactions. The ethoxy group is an ortho-, para-director. msu.edu | The positions of the bromine atoms relative to the ethoxy group allow for predictable, selective functionalization at specific sites on the ring. |

| Intermediate in Pharmaceutical Synthesis | The related compound 1,4-Dibromo-2-(4-ethoxybenzyl)benzene is a known intermediate for Dapagliflozin synthesis. synthinkchemicals.com | Suggests a primary application area for this compound is in the synthesis of structurally complex pharmaceutical agents. |

| Synthesis of Functional Materials | Poly(p-phenylene) oligomers can be formed from the coupling of 1,4-dibromobenzene (B42075). chemicalbook.com | The structure could be used to synthesize novel polymers or functional materials with specific electronic or physical properties. |

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dibromo-2-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYFWORNQQUPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Stereochemical Considerations in 1,4 Dibromo 2 Ethoxy Benzene Chemistry

Mechanistic Investigations of Substitution Reactions on 1,4-Dibromo-2-ethoxy-benzene

The substitution of a bromine atom on the this compound ring can proceed through several mechanistic pathways, dictated by the reaction conditions and the nature of the attacking species.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) typically occurs via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. uomustansiriyah.edu.iqopenstax.org This mechanism is most favorable when strong electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. byjus.comwikipedia.orglibretexts.org In this compound, the ethoxy group is an electron-donating group (EDG), which destabilizes the negatively charged intermediate required for the SNAr mechanism, making this pathway generally unfavorable.

However, under conditions involving a very strong base, such as sodium amide (NaNH₂), a different pathway, the elimination-addition mechanism, becomes possible. dalalinstitute.comyoutube.com This mechanism proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com The strong base abstracts a proton from the position ortho to one of the bromine atoms (C-3 or C-5). Subsequently, the bromide ion is eliminated, forming a transient triple bond within the benzene (B151609) ring. msu.edulibretexts.org The nucleophile then attacks either carbon of the benzyne "triple bond," followed by protonation to yield the substitution product. masterorganicchemistry.com Given the substitution pattern of this compound, this mechanism could lead to a mixture of isomeric products.

Radical Pathways and Intermediate Stabilization

An alternative to polar substitution reactions is the radical-nucleophilic aromatic substitution (SRN1) mechanism. dalalinstitute.comorganicreactions.org This multi-step chain reaction is initiated by the transfer of an electron to the aryl halide, forming a radical anion. wikipedia.orgresearchgate.net This radical anion then fragments, losing a bromide ion to generate an aryl radical. The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the starting aryl halide. wikipedia.org

Regioselective Halogenation and Functionalization of Activated Aromatic Systems

Further functionalization of this compound, such as introducing a third halogen, would proceed via electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the ring. The ethoxy group is a powerful activating group and an ortho-, para- director, while the bromine atoms are deactivating but also ortho-, para- directing.

The directing influences of the existing groups determine the position of the incoming electrophile:

The ethoxy group at C-2 directs incoming electrophiles to its ortho positions (C-3 and C-5) and its para position (C-5, which is the same).

The bromo group at C-1 directs to its ortho (C-6) and para (C-4, which is blocked) positions.

The bromo group at C-4 directs to its ortho positions (C-3 and C-5).

The directing effects of the C-2 ethoxy group and the C-4 bromo group reinforce each other, strongly favoring substitution at the C-3 and C-5 positions. jove.comjove.com Between these two, the C-5 position is sterically less hindered than the C-3 position, which is situated between two substituents. Therefore, electrophilic substitution is most likely to occur at the C-5 position.

Influence of Substituents on Aromatic Reactivity and Selectivity

The reactivity of the this compound ring and the orientation of substitution reactions are governed by the electronic and steric properties of the ethoxy and bromo substituents.

Electronic and Steric Effects of Ethoxy and Bromo Groups

Ethoxy Group (-OCH₂CH₃): The oxygen atom is highly electronegative and withdraws electron density from the ring through the sigma bond (inductive effect, -I). However, the lone pairs on the oxygen can be delocalized into the aromatic π-system (resonance effect, +R). stackexchange.com This resonance effect is significantly stronger than the inductive effect, leading to a net donation of electron density into the ring. stackexchange.com Consequently, the ethoxy group is an activating group, making the ring more nucleophilic and reactive towards electrophiles. libretexts.org

Bromo Group (-Br): Halogens are also electronegative and exhibit a strong electron-withdrawing inductive effect (-I). libretexts.org Like the ethoxy group, they possess lone pairs that can be donated to the ring via resonance (+R). For halogens, however, the inductive effect outweighs the resonance effect, making them net electron-withdrawing and thus deactivating groups. libretexts.org

Sterically, both the ethoxy group and the bromine atoms are relatively bulky. This steric hindrance can influence the regioselectivity of reactions, particularly disfavoring substitution at positions directly adjacent to these groups (the ortho position). wikipedia.orgcgchemistrysolutions.co.in This "ortho effect" can lead to a preference for substitution at less crowded sites. vedantu.com

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Steric Hindrance |

|---|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | Withdrawing (-I) | Donating (+R) | Activating (Donating) | Moderate |

| Bromo (-Br) | Withdrawing (-I) | Donating (+R) | Deactivating (Withdrawing) | Moderate |

Ortho-Para Directing Effects in Electrophilic Substitution

Both activating, electron-donating groups (EDGs) and deactivating halogens are ortho-, para- directors in electrophilic aromatic substitution. chemistrysteps.comwikipedia.orgleah4sci.com This directional preference is due to the stabilization of the carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction.

When an electrophile attacks at the ortho or para position relative to a group with lone pairs (like ethoxy or bromo), a key resonance structure can be drawn where the positive charge is on the carbon atom bearing the substituent. This allows the lone pair from the oxygen or bromine to delocalize and form an additional bond, creating a more stable resonance contributor where all atoms (except hydrogen) have a full octet. organicchemistrytutor.commasterorganicchemistry.com This extra stabilization is not possible if the attack occurs at the meta position. masterorganicchemistry.com

In this compound, the directing effects are combined:

The ethoxy group is a strong activator and strongly directs ortho/para. libretexts.orgyoutube.com

The bromo groups are deactivators but also direct ortho/para. libretexts.org

When substituent effects compete, the most powerful activating group generally controls the regioselectivity. jove.comjove.com In this case, the strongly activating ethoxy group dominates, directing incoming electrophiles primarily to the C-5 position, which is ortho to the ethoxy group, ortho to the C-4 bromine, and meta to the C-1 bromine, representing a consensus of the directing effects and the sterically most accessible position.

Formation and Reactivity of Organometallic Intermediates

The formation of organometallic intermediates from this compound is a critical step for its derivatization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms offers the potential for selective mono- or di-functionalization, although the electronic effect of the ethoxy group influences the reactivity of the adjacent C-Br bonds. The primary organometallic intermediates formed are organolithium and Grignard reagents, which can subsequently be used in various coupling reactions.

Formation of Organolithium Intermediates:

Organolithium reagents can be prepared from this compound through lithium-halogen exchange. researchgate.netethz.ch This reaction is typically fast and kinetically controlled. researchgate.netharvard.edu The choice of organolithium reagent (e.g., n-butyllithium or t-butyllithium) and reaction conditions can influence the selectivity of the exchange. The rate of exchange generally follows the trend I > Br > Cl, making the bromine atoms in the substrate susceptible to this transformation. researchgate.net The presence of the ethoxy group, a potential chelating group, can accelerate the rate of lithium-halogen exchange at the ortho position. researchgate.net

The mechanism is thought to involve the formation of an "ate-complex" where the organolithium reagent coordinates to the bromine atom before the exchange occurs. harvard.edu Due to the high reactivity of organolithium reagents, these reactions must be carried out under anhydrous conditions and at low temperatures to prevent side reactions. ethz.ch

Formation of Grignard Reagents:

Grignard reagents are formed by the reaction of an organic halide with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mdpi.comchemguide.co.ukmasterorganicchemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. mdpi.com For aryl bromides such as this compound, THF is often a more effective solvent. mdpi.com

The surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. mdpi.commasterorganicchemistry.com Activation of the magnesium is therefore crucial and can be achieved by methods such as using a small amount of iodine or 1,2-dibromoethane. mdpi.commasterorganicchemistry.com Once formed, the Grignard reagent (e.g., (4-bromo-2-ethoxyphenyl)magnesium bromide) is a powerful nucleophile and a strong base, requiring anhydrous conditions for its handling. chemguide.co.uklibretexts.org

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions:

Organometallic intermediates derived from this compound are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. libretexts.org These reactions are powerful methods for forming new C-C bonds.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide. libretexts.org

Transmetalation: The organometallic reagent (e.g., from boron in Suzuki coupling or tin in Stille coupling) transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

In the context of this compound, a mono-lithiated or mono-Grignard intermediate can be converted to an organoboron (for Suzuki coupling) or organostannane (for Stille coupling) reagent. libretexts.org This functionalized intermediate can then participate in a cross-coupling reaction with another aryl halide. Alternatively, the mono-organometallic intermediate can be directly used in a cross-coupling reaction with a suitable partner.

The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl. libretexts.org This allows for selective reactions if different halogens are present on the aromatic ring. For a dibromo-substituted compound like this compound, controlling the stoichiometry of the organolithium or Grignard reagent is key to achieving selective mono-functionalization.

Detailed research data on specific reaction conditions and yields for the formation and subsequent reactions of organometallic intermediates of this compound are not widely available in the general literature. However, the principles of organometallic chemistry provide a robust framework for predicting its reactivity.

Interactive Data Table: General Reactivity of Aryl Halides in Organometallic Reactions

The following table summarizes the general conditions and reactivity trends for the formation of organometallic intermediates from aryl bromides, which are applicable to this compound.

| Organometallic Intermediate | Formation Reagent | Typical Solvent | Key Conditions | General Reactivity |

| Organolithium | n-BuLi or t-BuLi | Diethyl ether, THF, Pentane | Anhydrous, Low Temp. (-78 °C) | Strong nucleophile and base |

| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | Anhydrous, Mg activation | Strong nucleophile and base |

| Organoboron (for Suzuki) | Via organolithium/Grignard then B(OR)₃ | THF | Anhydrous | Used in Pd-catalyzed coupling |

| Organostannane (for Stille) | Via organolithium/Grignard then Bu₃SnCl | THF | Anhydrous | Used in Pd-catalyzed coupling |

Structural and Supramolecular Chemistry of 1,4 Dibromo 2 Ethoxy Benzene and Its Derivatives

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture and Purity in Research Contexts

The precise determination of the molecular structure and the assessment of purity are foundational to chemical research. For substituted bromobenzenes like 1,4-dibromo-2-ethoxy-benzene, a suite of advanced spectroscopic techniques is employed to achieve unambiguous characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition. cornell.edu For brominated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. Therefore, a compound with two bromine atoms, like this compound, will exhibit a characteristic M, M+2, and M+4 isotopic cluster in a 1:2:1 intensity ratio, confirming the presence of two bromine atoms. mdpi.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. rsc.org For this compound, characteristic absorption bands would be expected for C-H stretching of the aromatic ring and the alkyl chain of the ethoxy group, C-O stretching of the ether linkage, and aromatic C=C bending vibrations. The C-Br stretching vibrations typically appear in the fingerprint region of the spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is a principal technique for assessing the purity of a compound. rsc.orgnih.govresearchgate.net By developing a suitable method, typically using a reverse-phase column like C18, the target compound can be separated from any impurities or starting materials. researchgate.netchromforum.org The purity is then quantified by comparing the peak area of the main component to the total area of all observed peaks.

These techniques, when used in concert, provide a comprehensive characterization of the molecule, confirming its identity, structure, and purity, which is essential for any further crystallographic or supramolecular studies. synthinkchemicals.com

Crystallographic Investigations and Polymorphism Studies

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related analogues provides significant insight into the expected molecular geometry and crystal packing.

Studies on derivatives such as 1,4-dibromo-2,5-dibutoxybenzene, 1,4-dibromo-2,5-bis(hexyloxy)benzene, and 1,4-dibromo-2,5-bis(phenylalkoxy)benzene reveal common structural motifs. mdpi.comnih.govnih.gov In these analogues, the benzene (B151609) ring is typically planar, and the alkoxy chains often adopt an extended, all-trans conformation. nih.govnih.gov For instance, in 1,4-dibromo-2,5-dibutoxybenzene, the molecule is essentially planar, with the butoxy group in a fully extended conformation. nih.gov Similarly, in 1,4-dibromo-2,5-bis(hexyloxy)benzene, the alkyl chains are nearly coplanar with the benzene ring. nih.gov

The following table summarizes crystallographic data for several analogues of this compound, illustrating the common structural features and variations in crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The thermodynamic relationship between polymorphs determines which form is the most stable under a given set of conditions. iupac.orgresearchgate.net

A notable example within this chemical family is 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, which has been shown to crystallize in at least two different forms: a triclinic (P-1) and an orthorhombic (Pbca) polymorph. mdpi.com The thermodynamic stability relationship between polymorphs can be either enantiotropic, where one form is more stable below a transition temperature and the other is more stable above it, or monotropic, where one form is always more stable than the other at all temperatures below the melting point. researchgate.net

Determining this relationship often involves techniques like differential scanning calorimetry (DSC) and solubility measurements. nih.govnih.gov DSC can identify phase transitions and measure the enthalpies of fusion and transition, while solubility studies can establish the relative stability at a given temperature, as the least soluble form is the most thermodynamically stable. iupac.orgnih.gov Although the packing interactions in the two known polymorphs of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene were found to be very similar, subtle differences in lattice energy dictate their relative stability. mdpi.com For many organic compounds, metastable forms, though less stable, may be kinetically favored and crystallize first, eventually transforming into the more stable form over time. mdpi.com

Analysis of Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions. rsc.orgnih.gov For halogenated aromatic compounds, interactions involving the bromine atoms and the aromatic π-system are particularly significant in directing the supramolecular architecture.

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org In the context of dibromo-ethoxy-benzene derivatives, two primary types of halogen-centric interactions are crucial: Br···Br contacts and C–Br···π(arene) interactions.

Br···Br Interactions: These interactions are frequently observed in the crystal structures of brominated aromatic compounds. They are generally classified into two types based on their geometry. acs.orgmdpi.comnih.gov Type I interactions are characterized by approximately equal C–Br···Br angles (θ₁ ≈ θ₂), while Type II interactions have one angle close to 180° and the other close to 90° (θ₁ ≈ 180°, θ₂ ≈ 90°). Type II interactions are considered true halogen bonds, where the electrophilic region (σ-hole) on one bromine atom interacts with the nucleophilic equatorial region of another. nih.gov For example, in the crystal structure of 1,4-dibromo-2,5-bis(hexyloxy)benzene, intermolecular Br···Br interactions with a distance of 3.410 Å (shorter than the sum of the van der Waals radii) link the molecules into one-dimensional chains. nih.gov In another derivative, a Br···Br contact of 3.4584(6) Å was observed. mdpi.com

C–Br···π(arene) Interactions: This is a form of halogen bonding where the electrophilic bromine atom interacts with the electron-rich π-system of an adjacent aromatic ring. mdpi.com This interaction can be a dominant packing force. In the crystal structure of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, the packing is dominated by C–Br···π(arene) interactions, where each bromine atom is positioned over a C–C bond of the central arene ring of a neighboring molecule. mdpi.com This demonstrates the capacity of the bromine atom to act as a reliable halogen bond donor towards a π-system.

Beyond halogen bonding, other weak forces play a significant role in stabilizing the crystal lattice.

Pi-Stacking (π-π Interactions): These interactions occur between aromatic rings and are driven by a combination of electrostatic and dispersion forces. nih.gov In derivatives of this compound with extended phenylalkoxy chains, such as 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, arene-arene π-stacking is a key feature of the crystal packing. mdpi.com Molecules can arrange in offset face-to-face stacks, with inter-centroid distances typically around 3.76 Å, indicating a significant attractive interaction. mdpi.com The nature and strength of π-stacking can be influenced by substituents on the aromatic ring. rsc.orgacs.org

C–H···Br Interactions: These are considered weak hydrogen bonds, where a C-H bond acts as the hydrogen bond donor and the bromine atom acts as the acceptor. uni-muenchen.de These interactions are frequently observed in conjunction with other forces. For instance, in the crystal packing of 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, C–H···Br hydrogen bonds (with a H···Br distance of 2.87 Å) work in concert with Br···Br interactions and π-stacking to build the supramolecular assembly. mdpi.com Similarly, weak C-H···Br interactions with H···Br distances of 2.66 Å have been noted in other brominated aromatic salts. nih.gov

Conformational Analysis of the Ethoxy Moiety and its Impact on Overall Structure

Rotational Isomerism and Energy Landscape

Theoretical studies on the parent molecule, ethoxybenzene, provide a foundational understanding of the conformational preferences of the ethoxy group. Density Functional Theory (DFT) calculations have shown that the most stable conformer of ethoxybenzene is one where the ethoxy group is coplanar with the benzene ring. This planar conformation allows for maximal π-conjugation between the oxygen lone pairs and the aromatic system, which is an electronically favorable interaction.

For this compound, the presence of a bromine atom ortho to the ethoxy substituent introduces significant steric and electronic perturbations. The van der Waals radius of bromine is substantial, and its proximity to the ethoxy group can be expected to influence the rotational barrier around the C(aryl)-O bond. It is hypothesized that to minimize steric repulsion between the bromine atom and the ethyl group, the molecule may adopt a conformation where the ethyl group is oriented away from the bromine atom.

The two primary torsion angles that define the conformation of the ethoxy group are:

τ1 (C2-C1-O-Cα): This angle describes the rotation around the C(aryl)-O bond.

τ2 (C1-O-Cα-Cβ): This angle describes the rotation around the O-C(ethyl) bond.

Computational modeling suggests that for ethoxybenzene, the global energy minimum is achieved when τ1 is approximately 0° or 180° (planar conformation) and τ2 is approximately 180° (an anti or trans conformation of the ethyl group). In the case of this compound, while a near-planar arrangement is still expected to be favorable due to electronic reasons, some deviation from planarity might occur to alleviate steric strain.

| Torsional Angle | Idealized Value (Ethoxybenzene) | Expected Influence in this compound |

| τ1 (C2-C1-O-Cα) | ~0° or 180° | Slight deviation from planarity to minimize steric interactions with the ortho-bromine. |

| τ2 (C1-O-Cα-Cβ) | ~180° (anti) | The anti conformation is strongly favored to minimize steric hindrance. |

Impact on Supramolecular Assembly

Crystal structure analyses of closely related compounds, such as 1,4-dibromo-2,5-bis(alkoxy)benzenes, reveal that the alkoxy chains tend to adopt fully extended, all-trans conformations. This observation supports the prediction that the ethoxy group in this compound will also favor an extended conformation. This conformation exposes the oxygen and bromine atoms, making them available for intermolecular interactions.

The orientation of the ethoxy group can influence the directionality of potential halogen bonds (Br···O or Br···Br) and other weak intermolecular forces, such as C-H···π interactions. For instance, a conformation where the ethoxy group is directed away from the ortho-bromine atom might create a molecular dipole that favors specific head-to-tail arrangements in the crystal lattice. The interplay between the conformational flexibility of the ethoxy moiety and the driving forces of intermolecular interactions ultimately dictates the final crystal structure.

Applications of 1,4 Dibromo 2 Ethoxy Benzene and Its Functionalized Analogues in Advanced Materials Science

Precursors for Organic Electronic Materials

The unique electronic and structural characteristics of 1,4-dibromo-2-ethoxy-benzene and its analogues make them valuable precursors for materials used in organic electronics, including liquid crystals, optical waveguides, organic light-emitting diodes (OLEDs), and photovoltaic cells.

Liquid Crystals and Optical Waveguide Components

While direct studies on the liquid crystalline properties of this compound are not extensively documented, the molecular architecture of its derivatives, particularly those with elongated and rigid structures, suggests potential for mesophase formation. The introduction of alkoxy groups is a known strategy to induce or modify liquid crystalline behavior in aromatic compounds. The mesomorphic properties of materials are highly dependent on molecular structure, including the nature and position of substituents on the aromatic core. For instance, the presence of alkoxy chains of varying lengths can influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability. The 1,4-disubstituted pattern of the benzene (B151609) ring provides a linear molecular shape, which is a fundamental requirement for the formation of calamitic liquid crystals. By functionalizing the bromo positions with other mesogenic groups, it is conceivable to design novel liquid crystalline materials derived from this compound.

In the realm of optical waveguides, organic materials are gaining prominence due to their processability and the ability to tune their optical properties. Donor-acceptor-donor (D-A-D) structured organic molecules have been shown to exhibit active optical waveguiding. mdpi.com The chemical functionalization of the core structure allows for the adjustment of the HOMO-LUMO energy gaps, which in turn influences the emission color of the optical waveguides. nih.gov Derivatives of this compound, with their potential for modification at the bromine sites, could be engineered into D-A-D structures suitable for optical waveguide applications. The development of such materials is crucial for the miniaturization and efficiency of photonic devices. mdpi.com

Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

In the field of OLEDs, the design of efficient hole-transporting materials (HTMs) is critical for device performance. rsc.orgrsc.org Small molecule HTMs often possess a core structure that facilitates charge transport, and their properties can be fine-tuned through peripheral functionalization. The this compound scaffold can serve as a core for the synthesis of novel HTMs. The bromine atoms can be replaced with electron-donating groups, such as triarylamines, through cross-coupling reactions to create molecules with appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport. rsc.org The ethoxy group can enhance the solubility of the resulting material, which is advantageous for solution-based processing of OLED devices.

Similarly, in organic photovoltaic cells, the properties of the donor and acceptor materials are paramount. Conjugated polymers derived from monomers like this compound are promising candidates for the active layer in bulk heterojunction solar cells. nycu.edu.twscispace.com The polymerization of such monomers, often through reactions like Suzuki or Stille coupling, can lead to poly(p-phenylene vinylene) (PPV) or other conjugated polymer derivatives. The ethoxy side chain can improve the solubility and processability of the polymer, while the electronic nature of the repeating unit influences the bandgap and energy levels of the resulting material, which are critical parameters for efficient light harvesting and charge separation. nycu.edu.tw

Building Blocks for Supramolecular Assemblies

The rigid structure and reactive sites of this compound and its derivatives make them excellent building blocks for the construction of complex supramolecular architectures such as pillar[n]arenes, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).

Synthesis of Pillar[n]arenes and other Macrocyclic Receptors

Pillar[n]arenes are a class of macrocyclic host molecules composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. The synthesis of functionalized pillar[n]arenes often starts from 1,4-dialkoxybenzene derivatives. For example, 1,4-diethoxybenzene (B87031), a close analogue of the subject compound, is a common precursor for the synthesis of ethoxy-functionalized pillar researchgate.netarenes. ccspublishing.org.cnchemrxiv.org The synthesis can be achieved through the cyclocondensation of 1,4-diethoxybenzene with paraformaldehyde in the presence of an acid catalyst. ccspublishing.org.cn

Furthermore, post-synthetic modification of pillar[n]arenes allows for the introduction of various functional groups. For instance, partially functionalized pillar researchgate.netarenes can be synthesized and subsequently reacted to introduce new functionalities. ccspublishing.org.cn This opens up the possibility of using derivatives of this compound to create pillar[n]arenes with specific properties for applications in molecular recognition, sensing, and catalysis. The ability to introduce bromine atoms into the pillar[n]arene structure would provide a handle for further functionalization through cross-coupling reactions.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs can be tuned by modifying the organic linker. researchgate.net Derivatives of this compound, after conversion of the bromo groups to carboxylic acid functionalities, can serve as functionalized linkers for the synthesis of MOFs. For example, zirconium-based MOFs, such as the UiO-66 series, are often constructed from benzenedicarboxylate (BDC) linkers. nih.govacs.org The introduction of an ethoxy group and potentially other functionalities onto the BDC linker can alter the pore environment and surface properties of the resulting MOF, influencing its adsorption and catalytic capabilities. nih.gov

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers formed by the covalent bonding of organic building blocks. The synthesis of COFs often involves the reaction between monomers with complementary functional groups, such as aldehydes and amines, to form imine-linked frameworks. nih.gov By converting the bromo groups of this compound into aldehyde or amine functionalities, it can be used as a building block for the construction of functionalized COFs. The ethoxy group would be incorporated into the framework, potentially influencing the material's properties, such as its interaction with guest molecules. The ability to create COFs with diverse functionalities is crucial for their application in gas storage, separation, and catalysis. nih.govnih.gov

Role in Polymer Chemistry and Advanced Polyaromatic Systems

This compound is a valuable monomer in polymer chemistry, particularly for the synthesis of conjugated polymers and advanced polyaromatic systems through various cross-coupling reactions. The presence of two reactive bromine atoms allows for the formation of polymer chains via step-growth polymerization.

One of the most significant applications is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. These polymers are known for their electroluminescent properties and are used in OLEDs. The Gilch or Heck polymerization of monomers derived from this compound can yield PPVs with ethoxy side chains. These side chains are crucial for ensuring the solubility of the polymer in common organic solvents, which is essential for solution-based processing techniques like spin coating.

Furthermore, Suzuki and Stille cross-coupling reactions are powerful tools for the synthesis of a wide range of conjugated polymers. By reacting this compound with appropriate bis(boronic acid) or bis(stannane) comonomers, a variety of copolymers with tailored electronic and optical properties can be prepared. These polymers find applications in organic solar cells, where the energy levels and bandgap of the polymer are critical for performance. semanticscholar.org The ability to precisely control the chemical structure of the polymer through the choice of monomers and reaction conditions is a key advantage of this approach.

Below is a table summarizing some research findings on the synthesis of conjugated polymers from related dibromo-aromatic monomers.

Table 1: Examples of Polymer Synthesis from Dibromo-Aromatic Monomers

| Polymer Type | Monomers | Polymerization Method | Application |

|---|---|---|---|

| Poly(p-phenylene vinylene) | 1,4-Bis(bromomethyl)-2,5-dialkoxybenzene | Gilch Polymerization | OLEDs |

| Polyfluorene Copolymers | 2,7-Dibromo-9,9-dialkylfluorene, Arylene-bis(boronic acid) | Suzuki Coupling | OLEDs, PLEDs |

| Polythiophene Derivatives | 2,5-Dibromo-3-alkylthiophene | Grignard Metathesis (GRIM) Polymerization | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) |

| Donor-Acceptor Copolymers | Dibromo-acceptor monomer, Distannyl-donor monomer | Stille Coupling | Organic Photovoltaics (OPVs) |

Synthesis of Poly(p-phenylene) Oligomers and Related Conjugated Polymers

The synthesis of poly(p-phenylene)s (PPPs) and other conjugated polymers is a significant area of research in materials science due to their unique electronic and optical properties. These properties make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. A common and versatile method for the synthesis of these polymers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

In the context of synthesizing ethoxy-substituted poly(p-phenylene)s, this compound serves as a key monomer. The two bromine atoms provide reactive sites for the cross-coupling reaction, allowing for the growth of the polymer chain. The ethoxy group (–OCH2CH3) attached to the benzene ring plays a crucial role in enhancing the solubility of the resulting polymer in common organic solvents. This improved solubility is essential for the solution-based processing and fabrication of thin films for electronic devices.

The general synthetic strategy involves the polycondensation of this compound with a phenylene-bis(boronic acid) or its corresponding ester derivative in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent system can significantly influence the molecular weight, polydispersity, and ultimately the performance of the resulting conjugated polymer.

While specific research detailing the polymerization of this compound is not extensively documented in readily available literature, the principles of Suzuki-Miyaura polymerization are well-established for structurally similar dihaloaromatic monomers. The reaction mechanism involves a catalytic cycle of oxidative addition of the dibromo-monomer to the palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Table 1: Illustrative Suzuki-Miyaura Polycondensation for Ethoxy-Substituted Poly(p-phenylene)

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Product |

| This compound | 1,4-Benzenediboronic acid | Pd(PPh3)4 | PPh3 | K2CO3 | Toluene/Water | Poly(2-ethoxy-p-phenylene) |

This table represents a hypothetical reaction based on established Suzuki-Miyaura polymerization principles for analogous monomers, as specific experimental data for this compound is not widely reported.

Incorporation into Polysiloxane Backbones

Polysiloxanes, commonly known as silicones, are polymers with a silicon-oxygen backbone (–Si–O–) and organic side groups attached to the silicon atoms. They are known for their high thermal stability, flexibility, and dielectric properties. The incorporation of rigid, functional organic moieties like this compound into the polysiloxane structure can lead to hybrid materials with tailored properties, such as liquid crystallinity or enhanced thermal resistance.

One of the primary methods for attaching such organic groups to a polysiloxane backbone is through hydrosilylation. This reaction involves the addition of a silicon-hydride (Si–H) bond across a carbon-carbon double or triple bond, typically catalyzed by a platinum complex. To incorporate this compound via this method, it would first need to be functionalized with an unsaturated group, for example, by introducing an allyl or vinyl ether side chain.

Alternatively, the dibromo functionality of this compound can be utilized in coupling reactions with pre-functionalized polysiloxanes. For instance, a polysiloxane bearing terminal or side-chain groups amenable to Suzuki-Miyaura or other cross-coupling reactions could be reacted with this compound. This would result in the grafting of the ethoxy-substituted phenylene units onto the flexible polysiloxane chain.

The properties of the resulting polysiloxane-based material would be highly dependent on the concentration and distribution of the incorporated aromatic units. At low concentrations, the phenylene groups might act as simple modifiers of the polymer's refractive index or thermal stability. At higher concentrations, intermolecular interactions between the rigid aromatic units could lead to the formation of ordered phases, such as liquid crystalline mesophases.

Table 2: Potential Strategies for Incorporating this compound into Polysiloxanes

| Strategy | Polysiloxane Precursor | Modified Benzene Derivative | Reaction Type | Potential Application |

| Hydrosilylation | Poly(methylhydrosiloxane) | Allyl ether of 2,5-dibromophenol | Platinum-catalyzed hydrosilylation | Thermally stable elastomers |

| Cross-Coupling | Polysiloxane with boronic acid side chains | This compound | Suzuki-Miyaura coupling | Liquid crystalline materials |

This table outlines conceptual synthetic pathways, as specific examples involving this compound in polysiloxane synthesis are not prominently available in scientific literature.

Applications of 1,4 Dibromo 2 Ethoxy Benzene and Its Analogues in Pharmaceutical and Agrochemical Synthesis

Strategic Intermediates in Drug Discovery and Development

The brominated ethoxy-aromatic scaffold is a key structural motif found in several active pharmaceutical ingredients (APIs). Its utility stems from the ability of the bromine atoms to participate in cross-coupling reactions, enabling the efficient assembly of the final drug molecule. This modular approach is a cornerstone of modern medicinal chemistry.

Synthesis of Active Pharmaceutical Ingredients (APIs) and their Precursors

The application of dibrominated benzene (B151609) rings as precursors is evident in the synthesis of multiple commercial drugs.

Flecainide: Flecainide is an antiarrhythmic drug used to treat irregular heart rhythms. newdrugapprovals.org Several patented synthetic routes for Flecainide begin with 1,4-dibromobenzene (B42075), a structural analogue of 1,4-Dibromo-2-ethoxy-benzene. newdrugapprovals.orggoogleapis.comgoogle.com In these processes, 1,4-dibromobenzene is converted through a multi-stage process into the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. googleapis.comgoogle.com This intermediate is then further reacted to yield Flecainide. newdrugapprovals.orggoogle.com The initial dibrominated starting material is crucial for introducing the two essential trifluoroethoxy groups onto the benzene ring. google.com

Dapagliflozin Related Intermediates: Dapagliflozin is a medication used to treat type 2 diabetes. While not a direct precursor, the structural motif of a halogenated ethoxy-benzene is central to its synthesis. The key intermediate for Dapagliflozin is often a compound like 5-bromo-2-chloro-4'-ethoxydiphenylmethane. google.com Furthermore, a close analogue, 1,4-Dibromo-2-(4-ethoxybenzyl)benzene, is a known impurity and reference standard in the production of Dapagliflozin. synthinkchemicals.com This highlights the importance of dibrominated and ethoxylated benzene structures in both the synthesis and quality control of this significant API. synthinkchemicals.com The synthesis of Dapagliflozin involves the coupling of a halogenated benzene derivative with a glucose moiety. googleapis.comgoogleapis.com

| API | Therapeutic Class | Role of Dibromo-Aromatic Precursor | Example Precursor/Analogue |

|---|---|---|---|

| Flecainide | Antiarrhythmic | Starting material for the synthesis of the core bis(trifluoroethoxy)benzoic acid intermediate. googleapis.comgoogle.com | 1,4-Dibromobenzene newdrugapprovals.orggoogle.com |

| Dapagliflozin | Antidiabetic | Used in the synthesis of key intermediates and as a reference standard for quality control. google.comsynthinkchemicals.com | 1,4-Dibromo-2-(4-ethoxybenzyl)benzene synthinkchemicals.com |

Methodologies for Introducing Brominated Ethoxy-Aromatic Scaffolds into Bioactive Molecules

The incorporation of brominated ethoxy-aromatic scaffolds into potential drug candidates is a strategic approach in medicinal chemistry to explore a molecule's structure-activity relationship (SAR). mdpi.com This scaffold can be introduced to modify a compound's metabolic stability or receptor binding affinity. researchgate.net The bromine atoms are particularly useful as they provide sites for further chemical elaboration through various cross-coupling reactions.

Common methodologies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organohalide (like this compound) with an organoboron compound. This allows for the attachment of a wide range of other aromatic or aliphatic groups.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction used to form carbon-nitrogen bonds, enabling the introduction of amine-containing groups.

Williamson Ether Synthesis: This method can be used to introduce the ethoxy group onto a di-brominated phenol (B47542) precursor, a fundamental reaction for creating the scaffold itself.

These reactions offer a robust and flexible toolkit for medicinal chemists to systematically modify lead compounds, optimizing their pharmacological properties by leveraging the unique characteristics of the brominated ethoxy-aromatic core. mdpi.com The ability to replace an existing aromatic system with a different one, a strategy known as "scaffold hopping," can improve pharmacokinetic properties, such as reducing metabolic clearance or blocking the formation of reactive metabolites. researchgate.netnih.gov

Development of Quality Control and Analytical Standards for Pharmaceutical Production

In the manufacturing of pharmaceuticals, ensuring the purity and consistency of the final product is paramount. This requires the use of well-characterized reference standards for both the API and any potential impurities that may arise during synthesis.

This compound and its derivatives serve as critical analytical standards in this context. For instance, the related compound 1,4-Dibromo-2-(4-ethoxybenzyl)benzene is explicitly used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Dapagliflozin. synthinkchemicals.com These reference standards are used to:

Develop and validate analytical methods (e.g., High-Performance Liquid Chromatography - HPLC) to detect and quantify impurities.

Identify known impurities in production batches of the API.

Ensure that the levels of any impurities are within the strict limits set by regulatory authorities like the FDA. synthinkchemicals.com

The availability of high-purity reference standards like these is a prerequisite for Good Manufacturing Practices (GMP) and for submitting regulatory filings such as an Abbreviated New Drug Application (ANDA). synthinkchemicals.com A comprehensive characterization of these standards, including data from NMR, Mass Spectrometry, and HPLC, is provided in a Certificate of Analysis (CoA) to ensure their suitability for quantitative analysis. synthinkchemicals.com

| Compound | Application in Quality Control | Associated API | Analytical Techniques |

|---|---|---|---|

| 1,4-Dibromo-2-(4-ethoxybenzyl)benzene | Reference standard for QC/QA, impurity characterization, ANDA filing. synthinkchemicals.com | Dapagliflozin synthinkchemicals.com | HPLC, 1H-NMR, Mass Spectrometry synthinkchemicals.com |

| This compound | Potential reference standard for related APIs containing the dibromo-ethoxy-benzene scaffold. | N/A (General Application) | Standard characterization techniques (e.g., HPLC, NMR). |

Theoretical and Computational Chemistry Studies on 1,4 Dibromo 2 Ethoxy Benzene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1,4-Dibromo-2-ethoxy-benzene. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.

For instance, in related studies of dibromobenzene isomers, DFT calculations have been used to analyze their molecular orbitals and electronic spectra. aip.orgdntb.gov.ua For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ethoxy group, while the LUMO would likely be distributed across the aromatic ring and the carbon-bromine anti-bonding orbitals. The precise energies of these orbitals would be influenced by the interplay between the electron-donating ethoxy group and the electron-withdrawing, yet bulky, bromine atoms.

Another important aspect is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atom of the ethoxy group, indicating a site susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, can quantify the molecule's reactivity. These descriptors help in predicting how this compound would interact with other reagents.

Table 1: Illustrative Calculated Electronic Properties for this compound (Note: These are hypothetical values for illustrative purposes, as specific literature on this compound is unavailable.)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

| Ionization Potential | 8.2 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Behavior

While quantum chemical calculations are excellent for static electronic properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions.

For this compound, a key area of investigation for MD simulations would be the conformational landscape of the ethoxy group. The rotation around the C(aromatic)-O and O-C(ethyl) bonds determines the orientation of the ethyl group relative to the benzene ring. While the benzene ring itself is rigid, the ethoxy group has torsional freedom. A study on the torsional potential in ethoxybenzene using DFT calculations has shown that the orientation of the ethyl group is subject to specific energy minima and barriers. researchgate.net Similarly, for this compound, MD simulations could map out the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

MD simulations are also invaluable for understanding the behavior of this compound in a condensed phase, such as in a solvent or in its solid state. By simulating a system containing many molecules, one can study intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance. For instance, simulations could predict the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, offering insights into the liquid structure.

Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, one could model various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), which are common for aryl halides. To model such a reaction, one would calculate the energies of the proposed intermediates and transition states. For example, in a nucleophilic substitution reaction, the calculations would model the approach of the nucleophile, the formation of a Meisenheimer complex (an intermediate), and the departure of a bromide ion.

The calculated activation energies can then be used to predict reaction rates using transition state theory. These theoretical predictions can help in understanding experimental outcomes and in designing more efficient synthetic routes. Computational studies on other halogenated benzenes have successfully elucidated photodissociation mechanisms by calculating excited state potential energy curves. aip.orgdntb.gov.ua This type of analysis could predict the fate of this compound upon exposure to UV light.

Table 2: Illustrative Data for a Hypothetical Reaction Pathway (Note: This table represents hypothetical calculated energies for a nucleophilic aromatic substitution on this compound.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (this compound + Nucleophile) |

| Transition State 1 | +15.2 | Energy barrier for the formation of the intermediate. |

| Intermediate | -5.7 | A stable intermediate complex (e.g., Meisenheimer complex). |

| Transition State 2 | +10.8 | Energy barrier for the departure of the leaving group. |

| Products | -12.4 | Final products of the reaction. |

Prediction of Spectroscopic Signatures (in the context of method development/validation)

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties of molecules. nih.gov These predictions are often used to interpret experimental spectra, assign spectral features, and validate the computational methods themselves.

For this compound, one could calculate its vibrational spectra (Infrared and Raman). The calculations would yield the frequencies and intensities of the vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. These calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations in the computational methods (e.g., the harmonic approximation). Such theoretical spectra can be compared with experimental FT-IR and Raman spectra to confirm the structure of the synthesized compound. dntb.gov.ua

Similarly, NMR (Nuclear Magnetic Resonance) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in experimental NMR spectra, which is particularly useful for complex molecules with many similar chemical environments.

Electronic spectra, such as UV-Vis absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the benzene ring, and how these are affected by the bromo and ethoxy substituents. aip.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes.)

| Spectrum Type | Predicted Feature | Assignment |

| IR | 2975 cm⁻¹ | C-H stretch (ethyl group) |

| IR | 1240 cm⁻¹ | C-O stretch (aryl ether) |

| ¹³C NMR | 150 ppm | C-O (aromatic) |

| ¹H NMR | 7.2 ppm | Aromatic H |

| UV-Vis | 285 nm | π-π* transition |

Future Research Directions and Emerging Trends for Dibromoethoxybenzene Chemistry

Development of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis. For 1,4-Dibromo-2-ethoxy-benzene, the differential reactivity of the two bromine atoms is a key area for future exploration. The development of sophisticated catalytic systems will be crucial to control and direct reactions at specific positions.

Future research is anticipated to focus on palladium- and copper-based catalysts, which are well-established for their efficacy in cross-coupling reactions. The strategic location of the ethoxy group electronically differentiates the two bromine atoms, a feature that can be exploited by tailored catalytic systems for regioselective transformations. A related compound, 1,4-Dibromo-2-(2-bromoethoxy)benzene, has shown utility in palladium-catalyzed cross-coupling reactions, where selective activation of different bromine positions enables sequential functionalization. This precedent suggests that similar strategies could be highly effective for this compound.

Emerging trends include the design of ligands that can finely tune the electronic and steric properties of the metal center, thereby enhancing selectivity. Research into photoredox catalysis in conjunction with transition metals could also offer new pathways for functionalization under mild conditions. The development of catalytic systems that can facilitate tandem reactions, where multiple bonds are formed in a single operation, will be a significant step forward in the efficient synthesis of complex derivatives from this compound.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System (Hypothetical) | Potential Product Class |

| Suzuki Coupling | Palladium(0) with tailored phosphine (B1218219) ligands | Biaryls, Polyaromatics |

| Sonogashira Coupling | Palladium(0)/Copper(I) | Aryl-alkynes |

| Buchwald-Hartwig Amination | Palladium(0) with bulky biaryl phosphine ligands | Aryl amines, Heterocycles |

| C-H Activation | Rhodium(III) or Palladium(II) | Fused aromatic systems |

Exploration of Bio-Inspired Synthetic Routes

Nature provides a rich blueprint for the synthesis of complex molecules with remarkable efficiency and selectivity. The exploration of bio-inspired synthetic routes for the derivatization of this compound is a promising, albeit nascent, area of research. This approach could lead to the development of environmentally benign and highly selective synthetic methodologies.

A key trend in this area is the use of enzymes or enzyme-mimicking catalysts to perform specific chemical transformations. For instance, engineered cytochrome P450 enzymes could potentially be used for selective hydroxylation or other oxidative functionalizations of the aromatic ring. While direct bio-inspired routes for this specific compound are not yet established, the principles of biocatalysis can be applied.

Future research may involve the use of microorganisms or plant-based systems to metabolize this compound, leading to the formation of novel, biologically active compounds. The synthesis of natural product analogues, such as derivatives of dibenzofurans, could also be a focal point. Dibenzofurans are a class of compounds with significant biological activity, and their synthesis often involves the coupling of phenolic compounds, a strategy that could be adapted from this compound.

Integration into Advanced Nanomaterials and Functional Devices

The unique electronic and structural properties that can be imparted by the functionalization of this compound make it an attractive building block for advanced nanomaterials and functional devices. The ability to introduce different functional groups at specific positions on the benzene (B151609) ring allows for the precise tuning of material properties.

Future research will likely focus on the synthesis of oligomers and polymers derived from this compound for applications in organic electronics. The development of porous organic polymers (POPs) and metal-organic frameworks (MOFs) using functionalized derivatives of this compound could lead to materials with applications in gas storage, separation, and catalysis. The precise control over the molecular structure afforded by selective functionalization is critical for creating materials with well-defined pores and surfaces.

Expanding Applications in Sensing and Molecular Recognition

The development of chemical sensors and molecular recognition systems is a rapidly advancing field. The structural rigidity and potential for tailored functionalization of this compound make it a promising platform for the design of novel sensing molecules.

An emerging trend in this area is the creation of fluorescent chemosensors, where the binding of an analyte to a receptor unit causes a change in the fluorescence properties of a fluorophore. Derivatives of this compound can be designed to act as the core of such sensors, with specific recognition motifs attached through the functionalized bromine positions.

Future research will likely explore the synthesis of macrocyclic and cage-like structures from this compound, capable of selectively binding to specific ions or small molecules. The principles of supramolecular chemistry can be applied to design host-guest systems where the this compound derivative acts as the host. The development of sensors for environmentally relevant pollutants or biologically important species is a particularly promising direction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1,4-Dibromo-2-ethoxy-benzene?

- Methodological Answer : The compound can be synthesized via electrophilic bromination of 2-ethoxybenzene derivatives. Key steps include:

- Controlled Bromination : Use stoichiometric hydrobromic acid (HBr) and potassium bromate (KBrO₃) in acetic acid under magnetic stirring to ensure regioselectivity .

- Workup : Recrystallization in ethanol or ethanol/water mixtures to purify the product, followed by vacuum filtration using a Büchner funnel .

- Monitoring : Parallel gas chromatography (GC) analysis during synthesis to track reaction progress .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify C-Br stretching vibrations (500–600 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) using solutions in CCl₄ or CS₂ .

- NMR Spectroscopy : Analyze ¹H NMR for ethoxy group signals (δ ~1.3–1.5 ppm for CH₃, δ ~3.9–4.1 ppm for OCH₂) and aromatic proton splitting patterns (para-substitution) .

Q. What safety protocols are essential when handling brominated aromatic compounds like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated byproducts .

- Waste Disposal : Segregate halogenated waste and consult professional disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize di-bromination byproducts in the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Perform reactions at –78°C using cryogenic conditions (e.g., dry ice/acetone baths) to limit over-bromination .

- Stoichiometry : Maintain a 1:1 molar ratio of brominating agent (e.g., Br₂ or NBS) to substrate, with dropwise addition via an addition funnel to ensure slow reaction kinetics .

- In Situ Monitoring : Use GC or HPLC to detect intermediates and adjust reagent addition rates dynamically .

Q. How should researchers address discrepancies in NMR spectral data when characterizing brominated aromatic ethers?

- Methodological Answer :

- Solvent Effects : Compare spectra in deuterated chloroform (CDCl₃) vs. dimethyl sulfoxide (DMSO-d₆) to resolve signal broadening caused by hydrogen bonding .

- 2D NMR : Employ HSQC and HMBC experiments to resolve overlapping aromatic signals and confirm substitution patterns .

- Statistical Validation : Use R-squared (>0.98) and F-statistics (>100) to assess the reliability of kinetic models derived from spectral data .

Q. What statistical approaches are suitable for analyzing the kinetics of electrophilic substitution reactions in brominated benzene derivatives?

- Methodological Answer :

- Rate Constant Determination : Fit time-dependent concentration data to pseudo-first-order models using nonlinear regression. Calculate standard errors for rate constants (e.g., k₁ ± 0.005 s⁻¹) .

- Error Analysis : Apply Fisher’s t-test to evaluate the significance of temperature or solvent effects on reaction rates .

- Reversibility Studies : For partially reversible reactions, use the Bodenstein approximation (steady-state for intermediates) to simplify rate equations .

Data Contradiction Analysis

Q. How can researchers resolve conflicting crystallographic data for brominated aromatic compounds?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule crystallography to refine structures against high-resolution data. Cross-validate with SHELXS for phase determination .

- Validation Metrics : Check R-factors (R₁ < 0.05) and residual electron density maps to identify disordered bromine positions .

- Comparative Studies : Benchmark against published structures (e.g., Cambridge Structural Database) to identify outliers in bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.